But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1)
Description
But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1) is a stoichiometric salt or co-crystal formed between but-2-enedioic acid (C₄H₄O₄) and N,1-dimethylpiperidin-3-amine (C₇H₁₆N₂) in a 2:1 molar ratio. The but-2-enedioic acid component exists in two isomeric forms: (2E)-but-2-enedioic acid (fumaric acid) and (2Z)-but-2-enedioic acid (maleic acid), which differ in geometry and physicochemical properties . The amine component, N,1-dimethylpiperidin-3-amine, is a tertiary piperidine derivative with reported neurostimulant, antiviral, and nematicidal activities . The combination likely enhances solubility, stability, or bioavailability compared to the individual components.
Properties
CAS No. |
184637-59-0 |
|---|---|
Molecular Formula |
C15H24N2O8 |
Molecular Weight |
360.36 g/mol |
IUPAC Name |
but-2-enedioic acid;N,1-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2.2C4H4O4/c1-8-7-4-3-5-9(2)6-7;2*5-3(6)1-2-4(7)8/h7-8H,3-6H2,1-2H3;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
LUWHZGDJNXQAMF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) typically involves the reaction of but-2-enedioic acid with N,1-dimethylpiperidin-3-amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-enedioic acid–N,1-dimethylpiperidin-3-amine (2/1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
But-2-enedioic Acid Salts with Piperidine Derivatives
Key Observations :
- Acid Isomerism : The (E)-isomer (fumaric acid) is more thermally stable and less acidic than the (Z)-isomer (maleic acid), which may influence salt stability .
- Amine Substitution: The addition of an aminoethyl group (as in ) increases molecular weight and alters physical state (liquid vs.
Physicochemical Properties
| Property | But-2-enedioic Acid--N,1-Dimethylpiperidin-3-Amine (2/1) | 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine Maleate |
|---|---|---|
| Molecular Formula | 2(C₄H₄O₄)·C₇H₁₆N₂ | C₉H₂₁N₃·C₄H₄O₄ |
| Molecular Weight | ~352.3 g/mol (estimated) | 171.29 g/mol (amine) + 116.07 g/mol (acid) = 287.36 g/mol |
| Physical State | Likely crystalline solid | Liquid at room temperature |
| Solubility | High (due to ionic nature) | Moderate (amine hydrophilicity vs. liquid phase) |
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